An In-depth Technical Guide to the Physicochemical Characterization of N-Methoxy-N-methylcinnamamide
An In-depth Technical Guide to the Physicochemical Characterization of N-Methoxy-N-methylcinnamamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methoxy-N-methylcinnamamide, a Weinreb amide derivative of cinnamic acid. Recognizing the scarcity of published data for this specific molecule, this guide emphasizes the fundamental principles and methodologies required for its characterization. It serves as a practical resource for researchers, offering a detailed protocol for determining its molecular weight and, most critically, its solubility profile in various solvent systems. The causality behind experimental choices is elucidated to empower scientists in designing and interpreting their own studies.
Introduction: The Significance of N-Methoxy-N-methylamides and Cinnamamide Scaffolds
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis. Their reaction with organometallic reagents controllably yields ketones and aldehydes, avoiding the over-addition often observed with other carboxylic acid derivatives. This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate.
The cinnamamide scaffold, on the other hand, is a well-recognized pharmacophore present in a multitude of biologically active natural products and synthetic compounds. Derivatives of cinnamic acid and its amides have demonstrated a wide array of pharmacological activities. The convergence of the Weinreb amide functionality with the cinnamoyl moiety in N-Methoxy-N-methylcinnamamide results in a compound of significant interest for synthetic and medicinal chemistry. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and solubility, is a prerequisite for its effective application in synthesis, reaction optimization, and formulation development.
Core Physicochemical Properties of N-Methoxy-N-methylcinnamamide
Precise knowledge of a compound's molecular weight is fundamental for all stoichiometric calculations, analytical characterization, and registration purposes.
| Property | Value | Source |
| Chemical Name | N-Methoxy-N-methylcinnamamide | - |
| CAS Number | 113474-86-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | Calculated[3][4] |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements.
Comprehensive Guide to Solubility Determination
The solubility of a compound is a critical parameter that influences its reactivity, purification, formulation, and bioavailability. Given the lack of specific published solubility data for N-Methoxy-N-methylcinnamamide, this section provides a robust, field-proven experimental workflow for its determination.
The Principle of "Like Dissolves Like" and Structural Considerations
The solubility of N-Methoxy-N-methylcinnamamide is governed by its molecular structure. The presence of a polar amide group and ether linkage suggests potential solubility in polar organic solvents. The aromatic ring and the hydrocarbon backbone contribute to its nonpolar character, indicating likely solubility in nonpolar organic solvents. Its solubility in aqueous media is expected to be limited due to the significant nonpolar surface area.
Qualitative Solubility Assessment: A Foundational Step
A systematic qualitative solubility assessment is the first step in characterizing a new compound. This provides a broad understanding of its solubility across a range of solvent polarities and pH conditions.
Experimental Protocol for Qualitative Solubility Testing:
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Preparation: Dispense approximately 20-30 mg of N-Methoxy-N-methylcinnamamide into separate, clean, dry test tubes.
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Solvent Addition: To each test tube, add 1 mL of the respective solvent in 0.25 mL increments. Agitate vigorously for at least 30 seconds after each addition.
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Observation: A compound is deemed "soluble" if it completely dissolves to form a clear solution. If the compound remains undissolved, it is classified as "insoluble" or "sparingly soluble."
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Heating: For solvents in which the compound is insoluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility. Observe if the compound dissolves upon heating and if it precipitates upon cooling.
Recommended Solvent Series (in order of decreasing polarity):
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Water
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5% w/v Hydrochloric Acid (HCl)
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5% w/v Sodium Bicarbonate (NaHCO₃)
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5% w/v Sodium Hydroxide (NaOH)
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Methanol
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Ethanol
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Acetone
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Ethyl Acetate
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Dichloromethane
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Toluene
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Hexane
Interpreting the Results:
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Solubility in Water: Indicates significant polarity.
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Solubility in 5% HCl: Suggests the presence of a basic functional group (unlikely for N-Methoxy-N-methylcinnamamide).
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Solubility in 5% NaHCO₃ and 5% NaOH: Indicates the presence of an acidic functional group (unlikely for this compound).
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Solubility in Organic Solvents: Provides insight into the compound's polarity and suitability for various reaction and purification conditions.
Workflow for Qualitative Solubility Determination
Caption: A systematic workflow for the qualitative solubility assessment of N-Methoxy-N-methylcinnamamide.
Quantitative Solubility Determination: The Shake-Flask Method
For applications requiring precise solubility values (e.g., formulation, process development), a quantitative method such as the isothermal shake-flask method is the gold standard.
Experimental Protocol for the Shake-Flask Method:
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System Preparation: Add an excess amount of N-Methoxy-N-methylcinnamamide to a known volume of the selected solvent in a sealed, thermostatted vessel. The presence of excess solid is crucial to ensure saturation.
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Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate phase separation.
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Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution). It is critical to filter the sample immediately through a fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles.
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Quantification: Analyze the concentration of N-Methoxy-N-methylcinnamamide in the filtered saturated solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Causality Behind Experimental Choices:
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Excess Solid: Ensures that the solution reaches its maximum saturation point.
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Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
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Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium.
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Filtration: Prevents undissolved solid from being included in the analysis, which would lead to an overestimation of solubility.
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Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.
Conclusion and Future Directions
This technical guide has established the foundational physicochemical parameters for N-Methoxy-N-methylcinnamamide, including its calculated molecular weight and a detailed, practical framework for the comprehensive determination of its solubility. The provided protocols are designed to be self-validating and are grounded in established principles of chemical analysis. For researchers in synthetic chemistry and drug development, a thorough understanding and experimental determination of these properties are indispensable for the successful application of this promising molecule. Future work should focus on the experimental validation of these protocols for N-Methoxy-N-methylcinnamamide and the subsequent publication of these findings to enrich the collective knowledge base.
References
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113474-86-5 N-Methoxy-N-MethylcinnaMaMide. USCKS.COM. [Link]
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2'-Methylacetoacetanilide. PubChem. [Link]
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C11H13NO2 - Molecular Formula. MOLBASE. [Link]
